N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the pyridazine moiety: This step may involve the reaction of a hydrazine derivative with a diketone or similar compound to form the pyridazine ring.
Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction, where a thiol group is introduced to the pyridazine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under appropriate conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated rings.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3,4-dimethoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide
- **N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S/c1-32-20-5-4-6-21(16-20)35-25-10-9-24(28-29-25)30-13-11-19(12-14-30)26(31)27-17-18-7-8-22(33-2)23(15-18)34-3/h4-10,15-16,19H,11-14,17H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNUGTZHEVDJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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